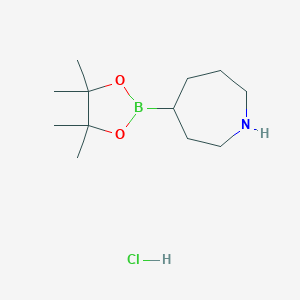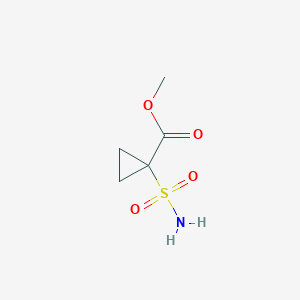
N-methylmethanesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylmethanesulfonohydrazide is a chemical compound with the molecular formula C2H8N2O2S. It is known for its versatile applications in scientific research, particularly in organic synthesis. This compound is often used as a reducing agent and a protecting group in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methylmethanesulfonohydrazide can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .
Industrial Production Methods
The industrial production of this compound typically involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process includes a sequential hydrogenation and methylation process, which is both cost-effective and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
N-methylmethanesulfonohydrazide undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic reactions.
Substitution: It can participate in substitution reactions where it replaces other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas for reduction and various methylating agents for N-methylation. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound include N-methylated amines and other reduced organic compounds. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
N-methylmethanesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and protecting group in organic synthesis.
Biology: It serves as a reagent in biochemical studies and molecular biology experiments.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-methylmethanesulfonohydrazide involves its role as a reducing agent. It donates electrons to other molecules, thereby reducing them. This process is facilitated by the presence of the sulfonohydrazide group, which undergoes fission and reacts within the intracellular milieu .
Comparaison Avec Des Composés Similaires
N-methylmethanesulfonohydrazide can be compared with other similar compounds such as:
Methanesulfonohydrazide: Similar in structure but lacks the N-methyl group.
N-methylhydrazine: Contains the N-methyl group but lacks the sulfonohydrazide group.
The uniqueness of this compound lies in its combined properties of both the N-methyl and sulfonohydrazide groups, making it a versatile reagent in various chemical reactions .
Propriétés
Formule moléculaire |
C2H8N2O2S |
|---|---|
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
N-methylmethanesulfonohydrazide |
InChI |
InChI=1S/C2H8N2O2S/c1-4(3)7(2,5)6/h3H2,1-2H3 |
Clé InChI |
ABTFCSFEAMEIGN-UHFFFAOYSA-N |
SMILES canonique |
CN(N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)



![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)
